Differentiation 1: Regioisomeric Advantage for Ribonucleotide Reductase Inhibition
The 3,2-substitution pattern is the structural basis for Triapine, a clinical-stage anticancer agent. Triapine, a thiosemicarbazone derived from 3-aminopicolinaldehyde, demonstrates a median inhibitory concentration (IC50) of 1.41 ± 0.37 μM across 28 cancer cell lines . In a direct comparison on ribonucleotide reductase, Triapine is approximately 1000-fold more potent than the classic inhibitor hydroxyurea (HU), with comparable enzyme inhibition achieved at a 1000-fold lower concentration [1]. The 2-aminonicotinaldehyde isomer (CAS 7521-41-7) is not documented as a precursor for any clinically evaluated ribonucleotide reductase inhibitor.
| Evidence Dimension | Ribonucleotide reductase inhibition potency |
|---|---|
| Target Compound Data | Triapine IC50 = 1.41 ± 0.37 μM (average across 28 cell lines) |
| Comparator Or Baseline | Hydroxyurea (HU) |
| Quantified Difference | ~1000-fold more potent than HU [1] |
| Conditions | In vitro enzyme inhibition and cell proliferation assays |
Why This Matters
This data validates the essential nature of the 3-aminopicolinaldehyde core structure for generating potent ribonucleotide reductase inhibitors, making it an irreplaceable starting material for this therapeutic class.
- [1] AnjieChem. (n.d.). Triapine (3-AP) Product Information. View Source
